tert-Butyl 3-acetyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Description
tert-Butyl 3-acetyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a complex organic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tert-butyl group, an acetyl group, and a pyrazolopyrazine core, which contribute to its unique chemical properties.
Properties
Molecular Formula |
C13H19N3O3 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
tert-butyl 3-acetyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-9(17)10-7-14-16-6-5-15(8-11(10)16)12(18)19-13(2,3)4/h7H,5-6,8H2,1-4H3 |
InChI Key |
JPAVYNKHHXMHFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2CN(CCN2N=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-acetyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile in a one-pot four-component reaction . This reaction is regio- and chemoselective, leading to the formation of the desired pyrazolopyrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-acetyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
tert-Butyl 3-acetyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of tert-Butyl 3-acetyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones
- 7-amino-2-(tert-butyl)-5-aryl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile
Uniqueness
tert-Butyl 3-acetyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is unique due to its specific combination of functional groups and the pyrazolopyrazine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
